molecular formula C16H18N2O3 B1266243 4,4'-Azoxydiphenetole CAS No. 4792-83-0

4,4'-Azoxydiphenetole

Cat. No. B1266243
CAS RN: 4792-83-0
M. Wt: 286.33 g/mol
InChI Key: QUICZVHSJNKDBL-UHFFFAOYSA-N
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Description

4,4’-Azoxydiphenetole is a chemical compound with the molecular formula C16H18N2O3 . It belongs to a class of aromatic azoxy compounds.


Molecular Structure Analysis

The molecular structure of 4,4’-Azoxydiphenetole is represented by the formula C16H18N2O3 . The molecular weight of this compound is 286.33 .


Physical And Chemical Properties Analysis

4,4’-Azoxydiphenetole is a solid at 20 degrees Celsius . It has a melting point of 151°C and a boiling point of 428.69°C (rough estimate) . It has a density of 1.11 and a refractive index of 1.6320 (estimate) . It is soluble in benzene .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

4,4’-Azoxydiphenetole: is a compound known for its application in the field of liquid crystal technology. It is used in the synthesis of liquid crystals which are essential components of LCDs . These displays are ubiquitous in devices such as monitors, televisions, and smartphones. The compound’s molecular structure contributes to the stability and performance of the liquid crystals, ensuring clear and reliable display quality.

Safety and Hazards

4,4’-Azoxydiphenetole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUICZVHSJNKDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azoxydiphenetole

CAS RN

4792-83-0
Record name 4,4'-Azoxydiphenetole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, bis(4-ethoxyphenyl)-, 1-oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-azoxyphenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different crystalline phases observed in 4,4'-Azoxydiphenetole and how are they characterized?

A1: 4,4'-Azoxydiphenetole exhibits two distinct crystalline phases:

  • Phase I: This phase, also referred to as the modulated phase, crystallizes in the monoclinic system. It belongs to either the C2/c or Cc space group. []
  • Phase II: This normal phase adopts a triclinic system and belongs to the P1 space group. The structure of Phase II has been refined to a resolution of 0.07 Å. []

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